![molecular formula C15H25N3O3 B2627528 N-Methyl-3-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-2-yl]propanamide CAS No. 2201287-07-0](/img/structure/B2627528.png)
N-Methyl-3-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-2-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-3-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-2-yl]propanamide, commonly known as MMMP, is a synthetic compound that has gained significant interest in scientific research. MMMP is a piperidine-based derivative that has shown promising results in various biochemical and physiological studies.
作用机制
The exact mechanism of action of MMMP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. MMMP has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).
Biochemical and Physiological Effects:
MMMP has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MMMP has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, MMMP has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation.
实验室实验的优点和局限性
One of the advantages of MMMP is its potential use in the treatment of various diseases. MMMP has been shown to have a low toxicity profile and is well-tolerated in animal studies. However, one of the limitations of MMMP is its complex synthesis method, which may limit its availability for research purposes.
未来方向
There are several future directions related to MMMP research. One potential direction is the development of MMMP analogs with improved pharmacokinetic properties. Another potential direction is the study of MMMP in combination with other drugs for the treatment of various diseases. Additionally, the study of the molecular targets of MMMP may provide valuable insights into its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, MMMP is a synthetic compound that has shown promising results in various scientific research studies. Its potential therapeutic applications and low toxicity profile make it an attractive candidate for further research. The complex synthesis method and limited availability may be a limitation for its use in lab experiments. However, future research directions may provide valuable insights into the potential use of MMMP in the treatment of various diseases.
合成方法
The synthesis of MMMP involves the reaction of N-methylpiperidine-2-carboxylic acid with N-methyl-2-[(2-methylacryloyl)amino]acetic acid followed by the addition of 1,3-dimethyl-2-imidazolidinone and triethylamine. The final product is obtained by the addition of propanoyl chloride. The synthesis method of MMMP is complex and requires the use of various reagents and solvents.
科学研究应用
MMMP has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory properties. MMMP has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, MMMP has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.
属性
IUPAC Name |
N-methyl-3-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-4-14(20)17(3)11-15(21)18-10-6-5-7-12(18)8-9-13(19)16-2/h4,12H,1,5-11H2,2-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRXAKOZNKVBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1CCCCN1C(=O)CN(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-2-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


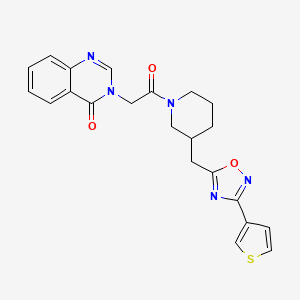

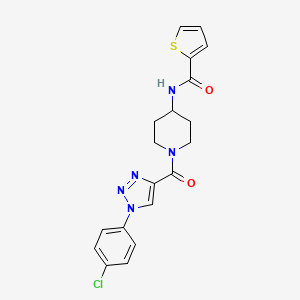
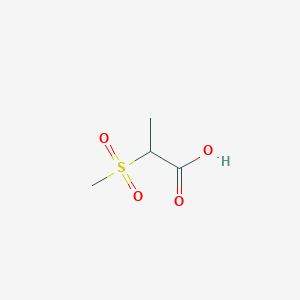

![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2627453.png)
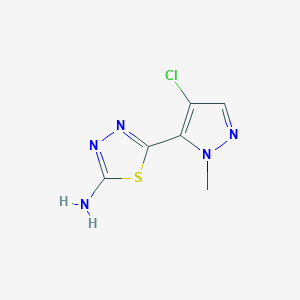
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide](/img/no-structure.png)
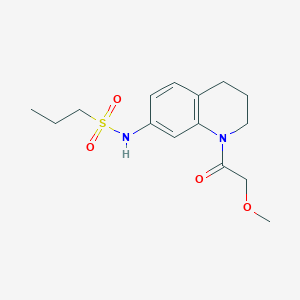
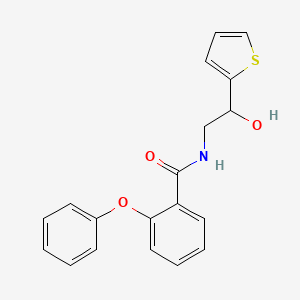
![tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2627463.png)

![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2627468.png)